molecular formula C11H9N5O4 B11689245 6-methyl-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-3-carbohydrazide

6-methyl-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-3-carbohydrazide

Cat. No.: B11689245
M. Wt: 275.22 g/mol
InChI Key: PJFJPVANELCGTH-UHFFFAOYSA-N
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Description

6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of cyanuric acid derivatives with appropriate nucleophiles. One common method includes the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions, often in the presence of solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) . The reaction conditions usually require temperatures around 190–195°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions or the use of environmentally friendly solvents are also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications. For example, nucleophilic substitution can yield derivatives with enhanced biological activity .

Scientific Research Applications

6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple carbonyl groups and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific combination of a pyridine ring and a diazinane ring, along with multiple carbonyl groups.

Properties

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N5O4/c1-5-2-3-6(4-12-5)8(17)16-15-7-9(18)13-11(20)14-10(7)19/h2-4H,1H3,(H3,13,14,18,19,20)

InChI Key

PJFJPVANELCGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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